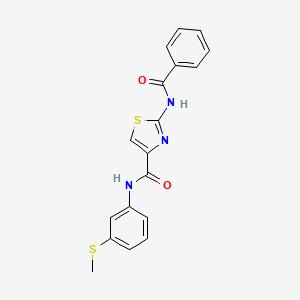

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide, also known as BMTP-4, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. BMTP-4 belongs to the class of thiazole carboxamides, which have been shown to possess anti-cancer properties.

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including the compound , have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. This compound’s structure may allow it to donate electrons to neutralize free radicals, potentially preventing cell damage and contributing to the treatment of diseases related to oxidative stress .

Analgesic and Anti-inflammatory Applications

Research has indicated that thiazole derivatives can exhibit analgesic (pain-relieving) and anti-inflammatory properties. These applications are significant in the development of new medications for pain management and inflammation-related conditions, offering alternatives to current treatments that may have adverse side effects .

Antimicrobial and Antifungal Applications

The compound has shown promise in antimicrobial and antifungal activities. Its structural features may interfere with the growth and reproduction of various pathogens, making it a candidate for the development of new antimicrobial agents, especially in a time when antibiotic resistance is a growing concern .

Antiviral Applications

Thiazole derivatives are also being explored for their antiviral capabilities. The ability to inhibit viral replication or to interfere with proteins essential to the viral life cycle could make compounds like 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide valuable in the fight against viral infections .

Neuroprotective Applications

There is interest in the neuroprotective potential of thiazole compounds. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s could benefit from treatments that protect nerve cells from damage. The compound’s mechanism may involve the modulation of neurochemical pathways or the protection of neural structures .

Antitumor and Cytotoxic Applications

Thiazole derivatives have been investigated for their antitumor and cytotoxic effects. They may work by disrupting the cell cycle of cancer cells or by inducing apoptosis, which is programmed cell death. This line of research is crucial for developing new cancer therapies .

Antidiabetic Applications

Lastly, the antidiabetic properties of thiazole derivatives are of significant interest. They may aid in the regulation of blood sugar levels by affecting insulin secretion or sensitivity, offering a new avenue for diabetes treatment .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives are known to modulate various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The physical and chemical properties of thiazole derivatives, such as their solubility and stability, may be influenced by environmental conditions .

properties

IUPAC Name |

2-benzamido-N-(3-methylsulfanylphenyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S2/c1-24-14-9-5-8-13(10-14)19-17(23)15-11-25-18(20-15)21-16(22)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEIYYIUYIMRLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2936991.png)

![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)